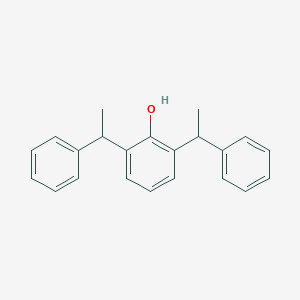

2,6-Bis(1-phenylethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(1-phenylethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O/c1-16(18-10-5-3-6-11-18)20-14-9-15-21(22(20)23)17(2)19-12-7-4-8-13-19/h3-17,23H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPMHOYLEBBBGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=C(C(=CC=C2)C(C)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481743 | |

| Record name | 2,6-bis(1-phenylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4237-28-9 | |

| Record name | 2,6-Bis(1-phenylethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004237289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-bis(1-phenylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-BIS(1-PHENYLETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9KNS9GZ9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 2,6-Bis(1-phenylethyl)phenol and its Analogs

The creation of 2,6-Bis(1-phenylethyl)phenol and structurally similar compounds relies on several established organic reactions. These methods are tailored to achieve regioselectivity, particularly ortho-alkylation, which is crucial for inducing the steric hindrance that defines this class of phenols.

The Friedel-Crafts alkylation is a cornerstone method for attaching alkyl groups to aromatic rings, and it is widely applied in the synthesis of alkylated phenols. rsc.orgresearchgate.net The reaction typically involves an electrophilic attack on the electron-rich phenol (B47542) ring by an alkylating agent, such as an alkene or an alcohol, in the presence of a catalyst. rsc.org For the synthesis of 2,6-Bis(1-phenylethyl)phenol, the direct alkylation of phenol with styrene (B11656) is a common and industrially significant approach. researchgate.net

This electrophilic substitution reaction can, however, lead to a mixture of ortho- and para-substituted products, and over-alkylation is a common issue. rsc.org Achieving high selectivity for the 2,6-disubstituted product often requires careful control of reaction conditions and the selection of an appropriate catalytic system. A variety of Lewis acids are employed as catalysts, though this traditional method can suffer from drawbacks like harsh reaction conditions and low chemo- or regioselectivity. rsc.org Modern approaches have focused on developing more efficient and selective catalytic systems to overcome these limitations. beilstein-journals.org

Research has shown that using specific catalysts can favor the formation of the desired ortho-substituted isomers. For example, aluminum phenoxide has been used as a catalyst to promote ortho-alkylation when reacting phenols with olefins. google.com

| Alkylating Agent | Catalyst | Key Findings | Reference |

| Styrene | Lewis Acids (e.g., AlCl₃, BF₃) | Traditional method, often yields a mixture of ortho- and para-isomers and can lead to over-alkylation. | rsc.orgresearchgate.net |

| Tertiary Styrene | Phosphorus-based acids (e.g., H₃PO₃, H₃PO₄) | Provides a route to ortho-selective Friedel-Crafts alkylation. | rsc.org |

| Olefins (e.g., ethylene (B1197577), 1-octene) | Aluminum Phenoxide | Promotes selective substitution at the ortho position relative to the hydroxyl group. | google.com |

| Alcohols, Styrenes | Various Lewis and Brønsted acids (e.g., Sc(OTf)₃, Bi(OTf)₃) | Catalytic amounts are sufficient, offering a greener alternative to stoichiometric reagents. | beilstein-journals.org |

An alternative to using styrene is the alkylation of phenols with α-phenethyl halides, such as α-phenethyl chloride. This reaction can proceed without the need for strong Lewis acid catalysts that are typically required for alkylating hydrocarbons. acs.org The reaction between phenol and α-phenethyl chloride can occur spontaneously, evolving hydrogen chloride. acs.org This method is a form of nucleophilic substitution where the phenoxide anion attacks the alkyl halide. alfa-chemistry.com

Control over reaction conditions is crucial for maximizing the yield of the desired product and for controlling the stereochemistry of the reaction when optically active halides are used. acs.org The choice of base and solvent can significantly influence the reaction outcome. For instance, the use of potassium carbonate (K₂CO₃) in acetone (B3395972) is a common set of conditions for promoting the alkylation of phenols with alkyl halides. rsc.org

| Phenol Substrate | Alkylating Agent | Conditions | Outcome | Reference |

| Phenol | α-Phenethyl chloride | 2:1 molar ratio, spontaneous reaction at room temperature | Evolved hydrogen chloride; faster than alkylation with t-butyl chloride. | acs.org |

| Phenol | 1-Bromoethyl benzene (B151609) | K₂CO₃, KI, acetone, reflux | Synthesis of 1-(phenoxyethyl)benzene. | rsc.org |

| General Phenols | Alkyl halides or sulfates | Presence of a base | A common and widely used method for phenol alkylation. | alfa-chemistry.com |

The Mannich reaction is a condensation reaction involving an active hydrogen-containing compound (like a phenol), an aldehyde (commonly formaldehyde), and a primary or secondary amine. researchgate.net This reaction results in the formation of a "Mannich base," an aminomethyl-substituted derivative. researchgate.netgoogle.com While this reaction does not directly yield 2,6-Bis(1-phenylethyl)phenol, it serves as a powerful tool for the derivatization of already substituted phenols, including sterically hindered ones. acs.orgsioc-journal.cn

For phenols with bulky substituents at the 2- and 6-positions, the Mannich reaction can be used to introduce functional groups at the para-position. For example, 2,6-di-tert-butylphenol (B90309) can be reacted with formaldehyde (B43269) and an amine to produce a 4-aminomethyl derivative. google.com This pathway allows for the synthesis of novel phenolic compounds with tailored properties. The reaction can be performed under various conditions, and even complex structures like diastereomeric Mannich bases can be synthesized through tandem reaction sequences. mdpi.com

| Phenol Substrate | Reagents | Product Type | Key Feature | Reference |

| 2,6-Disubstituted Phenols | Formaldehyde, Secondary Amines | 4-Aminomethyl-2,6-disubstituted phenols | Introduces functionality at the less hindered para-position. | google.comacs.org |

| p-Cresol, 4-Methoxyphenol | Cyclic Aminal, Dioxane/Water | Diastereomeric bis-Mannich bases | Forms complex oligomeric structures through sequential reactions. | mdpi.com |

| 4-chloro-2-(1H-pyrazol-3-yl)phenol | N,N'-bis(methoxymethyl)diaza-18-crown-6 | NCH₂N-linked bis(pyrazolylmethyl)-substituted diazacrown ether | Demonstrates the utility for creating complex, multi-functional molecules. | researchgate.net |

Alkylation Reactions with Phenylethyl Halides under Controlled Conditions

Catalytic Systems in Synthesis of Hindered Phenols

The efficiency and selectivity of synthetic routes to hindered phenols are heavily dependent on the catalytic system employed. Both acid and transition metal catalysts play pivotal roles in modern organic synthesis, enabling the construction of these sterically demanding molecules.

Acid catalysis is fundamental to the Friedel-Crafts alkylation of phenols. rsc.org Both Brønsted acids (e.g., sulfuric acid, triflic acid) and Lewis acids (e.g., aluminum chloride, zinc chloride) are used to activate the alkylating agent and facilitate the electrophilic attack on the phenol ring. rsc.orggoogle.commdpi.com

The choice of acid catalyst can significantly influence the regioselectivity of the reaction. For instance, studies have shown that alkylation with less hindered electrophiles tends to favor ortho-substitution, while bulkier electrophiles predominantly yield para-substituted products. unive.it Researchers have explored a wide array of acidic catalysts to optimize the synthesis of hindered phenols. These include solid acids like zeolites and supported ionic liquids, which offer advantages in terms of reusability and reduced environmental impact. rsc.org For example, phosphorus-based acids such as H₃PO₃ and H₃PO₄ have proven to be highly efficient for the alkylation of phenols with alkenes. rsc.org

| Catalyst Type | Example(s) | Application | Key Insight | Reference |

| Brønsted Acid | Triflic Acid (TfOH) | Cyclization followed by ortho-regioselective alkylation of phenols. | The acid activates the alkyne for intramolecular nucleophilic addition. | rsc.org |

| Brønsted Acid | H₃PO₃, H₃PO₄ | Ortho-selective Friedel-Crafts alkylation of phenols with styrene. | Efficient for the alkylation of phenols and naphthols with alkenes. | rsc.org |

| Solid Acid | Zn-HY modified zeolite, Metal oxides (SnO₂, TiO₂, ZrO₂) | Gas-phase or liquid-phase alkylation of phenols with alcohols. | Offers a pathway for greener synthesis with catalyst reusability. | rsc.org |

| Lewis Acid | Aluminum Chloride (AlCl₃) | Traditional Friedel-Crafts alkylation. | Nonspecific, often leading to a mixture of isomers. | google.com |

Transition metal catalysis has become an indispensable tool in organic synthesis, offering novel pathways for the functionalization of phenols. researchgate.netresearchgate.net Catalysts based on metals like palladium, copper, iron, and ruthenium enable C-H bond activation, allowing for the direct and site-selective introduction of various functional groups onto the phenol ring. researchgate.netnih.govnih.gov

These methods provide powerful alternatives to traditional electrophilic aromatic substitution. For example, palladium-catalyzed reactions can achieve the direct synthesis of phenolic compounds through C-O bond formation via C-H functionalization. nih.gov Copper-catalyzed systems, often in combination with specific ligands like picolinic acid, are effective for the O-arylation of phenols, including sterically hindered ones, to form diaryl ethers. nih.gov Furthermore, iron-based catalysts have been developed for the ortho-alkylation of phenols with diazo compounds, proceeding through a proposed carbene transfer mechanism. rsc.org These advanced catalytic systems offer high levels of control over regioselectivity, which is often difficult to achieve with classical methods. researchgate.netnih.gov

| Metal Catalyst | Ligand/Co-catalyst | Transformation | Key Feature | Reference |

| Palladium (Pd) | Trifluoroacetic acid/anhydride | C-H esterification followed by hydrolysis | Enables direct access to phenolic compounds via C-H hydroxylation. | nih.gov |

| Copper (Cu) | Picolinic Acid | O-arylation of hindered phenols with aryl halides | Effective for synthesizing sterically hindered diaryl ethers under mild conditions. | nih.gov |

| Iron (Fe) | Porphyrin | Ortho-alkylation of phenols with α-aryl-α-diazoesters | Proceeds via electrophilic substitution at the ortho-position. | rsc.org |

| Ruthenium (Ru) | Not specified | Dehydrative C-H coupling of phenols with ketones | Forms trisubstituted olefins with high stereoselectivity. | researchgate.net |

Optimization of Catalytic Conditions for Yield and Selectivity

The synthesis of 2,6-bis(1-phenylethyl)phenol and its analogs is typically achieved through the hydroarylation of phenol with styrene or its derivatives, a reaction catalyzed by various acids. lookchem.com The optimization of catalytic conditions is crucial for maximizing the yield of the desired product and controlling the selectivity between mono-, di-, and tri-substituted phenols.

Several types of catalysts have been investigated for this alkylation reaction, including inorganic acids, organic acids, Lewis acids, and metal salts. lookchem.com Among these, Lewis acids like indium chloride (InCl₃) and zirconium-based solid acid catalysts (e.g., SO₄²⁻/ZrO₂) have shown significant promise.

Key Parameters for Optimization:

Molar Ratio of Reactants: The ratio of styrene to phenol is a key determinant of the final product distribution. A 2:1 molar ratio of styrene to phenol generally favors the formation of di-styrenated phenols (DSP), including 2,6-bis(1-phenylethyl)phenol.

Temperature: Reaction temperature plays a pivotal role in selectivity. For example, with an InCl₃ catalyst, DSP selectivity can be maximized at around 80°C, while higher temperatures (e.g., 120°C) tend to increase the yield of tri-styrenated phenol (TSP).

Reaction Time: The duration of the reaction also influences the product composition. Optimal reaction times are determined in conjunction with the other parameters to achieve the desired outcome. lookchem.com

Table 1: Influence of Catalytic Conditions on Styrenated Phenol Synthesis

| Catalyst | Styrene/Phenol Molar Ratio | Temperature (°C) | Total Yield (%) | Product Distribution (MSP/DSP/TSP) |

|---|---|---|---|---|

| InCl₃ | 2 | 120 | 98 | 20% / 65% / 13% |

| SO₄²⁻/ZrO₂ | 2 | 80-100 | 90 | - / 60% / - |

| TiO₂-SO₄²⁻ | - | 100 | 85 | - / 50% / 30% |

MSP: Mono-styrenated phenol, DSP: Di-styrenated phenol, TSP: Tri-styrenated phenol. Data sourced from .

Derivatization Strategies for Structure-Activity Modulation

The introduction of various alkyl groups at the para-position of the 2,6-bis(1-phenylethyl)phenol scaffold is a common strategy to modulate its chemical properties and biological activity. This is often achieved through Friedel-Crafts alkylation or by starting with an appropriately substituted phenol. ontosight.aiwhiterose.ac.uk

Methyl: The synthesis of 4-methyl-2,6-bis(1-phenylethyl)phenol (B161580) has been accomplished, and this derivative has been investigated for its biological activities. biomolther.orgresearchgate.netnih.gov

Tert-butyl: The tert-butyl group can be introduced at the para-position to yield 4-tert-butyl-2,6-bis(1-phenylethyl)phenol. This is often achieved by alkylating 4-tert-butylphenol. mdpi.comlookchem.com

Isopropyl: 4-Isopropyl-2,6-bis(1-phenylethyl)phenol is a notable derivative that has been isolated from natural sources and also synthesized. biomolther.orgsemanticscholar.orgnih.gov Its synthesis allows for the creation of various analogs for further study. semanticscholar.orgnih.gov

Nonyl: The 4-nonyl derivative, 4-nonyl-2,6-bis(1-phenylethyl)phenol, is utilized in industrial applications as an antioxidant and UV stabilizer. ontosight.ai

Table 2: Para-Alkyl Substituted Analogs of 2,6-Bis(1-phenylethyl)phenol

| Para-Substituent | Compound Name |

|---|---|

| Methyl | 4-Methyl-2,6-bis(1-phenylethyl)phenol |

| Tert-butyl | 4-Tert-butyl-2,6-bis(1-phenylethyl)phenol |

| Isopropyl | 4-Isopropyl-2,6-bis(1-phenylethyl)phenol |

| Nonyl | 4-Nonyl-2,6-bis(1-phenylethyl)phenol |

The incorporation of nitrogen into the structure of 2,6-bis(1-phenylethyl)phenol derivatives can lead to compounds with significantly altered properties. A key example is the synthesis of 4-isopropyl-2,6-bis(1-phenylethyl)aniline, an analog of the corresponding phenol. semanticscholar.orgnih.gov This transformation from a phenol to an aniline (B41778) derivative has been explored to develop molecules with different pharmacological activities. nih.gov The synthesis of such nitrogen-containing analogs often involves multi-step processes starting from the parent phenol or a suitable precursor. semanticscholar.org

Introduction of Alkyl Substituents at the Para-Position (e.g., methyl, tert-butyl, isopropyl, nonyl)

Chemical Reactivity and Transformation Pathways

The phenolic hydroxyl group in 2,6-bis(1-phenylethyl)phenol and other sterically hindered phenols is susceptible to oxidation. google.com This reactivity is fundamental to their function as antioxidants, where they can scavenge free radicals. amfine.comrasayanjournal.co.in

The oxidation of sterically hindered phenols can lead to the formation of various products, including phenoxy radicals as primary intermediates. researchgate.net These radicals can then undergo further reactions. In the absence of nucleophiles, carbon-carbon coupling can occur, leading to products like substituted stilbenequinones. google.com The presence of an oxidizing agent and a heterogeneous oxidative coupling catalyst at elevated temperatures can facilitate this selective oxidation. google.com Common oxidizing agents used in the study of hindered phenols include hydrogen peroxide and potassium permanganate.

The reduction of the phenolic hydroxyl group in hindered phenols to a simple aryl group is a challenging transformation. However, methods have been developed for the deoxygenation of highly hindered phenols. acs.org One such method involves the conversion of the phenol to a triflate ester, followed by a palladium-catalyzed hydrogenolysis. acs.org This process can be sensitive to the reaction conditions, including the choice of hydrogen donor. acs.org Another approach involves reduction reactions that can convert the compound into different phenolic derivatives. For instance, the reduction of substituted stilbenequinones, which can be formed from the oxidation of p-methyl-substituted hindered phenols, can yield substituted stilbenes or hydroxyphenylethanes depending on the degree of reduction. google.com

Structural Elucidation and Computational Chemistry

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopy is fundamental to the structural confirmation of 2,6-Bis(1-phenylethyl)phenol, with each technique offering unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of 2,6-Bis(1-phenylethyl)phenol. While specific spectral data for this compound is not widely published, analysis of its isomer, 2,4-bis(1-phenylethyl)phenol (B3028694), provides a strong basis for predicting its characteristic NMR signals jpionline.org.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The hydroxyl (-OH) proton would appear as a singlet, with its chemical shift influenced by solvent and concentration. The aromatic protons on the central phenol (B47542) ring and the two phenyl substituents would resonate in the downfield region (typically δ 6.5-7.5 ppm). The methine (CH) and methyl (CH₃) protons of the two 1-phenylethyl groups would appear in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom. The spectrum would show signals for the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a characteristic downfield shift. Signals for the methine and methyl carbons of the phenylethyl side chains would also be present.

For comparative purposes, the reported NMR data for the isomeric compound, 2,4-bis(1-phenylethyl)phenol, is presented below jpionline.org.

| Assignment | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

| Methyl (CH₃) | 1.68-1.69 | 20.68-21.47 |

| Methine (CH) | 2.51-2.52 | 27.63-27.65 |

| Aromatic (Ar-H) | 6.73-7.42 | 112.97-149.48 |

| Phenolic (OH) | 9.742 | - |

Table 1: ¹H and ¹³C NMR spectral data for the related isomer 2,4-bis(1-phenylethyl)phenol. jpionline.org

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of 2,6-Bis(1-phenylethyl)phenol. The compound has a molecular formula of C₂₂H₂₂O. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which is critical for confirming the molecular formula. In a non-target screening study of sewage sludge using comprehensive two-dimensional gas chromatography coupled to high-resolution mass spectrometry, 2,6-Bis(1-phenylethyl)phenol was tentatively identified, showing a molecular ion with an exact mass of 302.1671 m/z nih.gov. This experimental value is consistent with the calculated monoisotopic mass. For the related isomer, 2,4-bis(1-phenylethyl)phenol, a molecular ion peak at an m/z ratio of 302.11 was reported, further corroborating the mass of this structural arrangement jpionline.org.

| Property | Value |

| Molecular Formula | C₂₂H₂₂O |

| Average Molecular Weight | 302.41 g/mol |

| Monoisotopic Mass (Calculated) | 302.167065 g/mol |

| Observed Exact Mass (HRMS) | 302.1671 m/z nih.gov |

Table 2: Mass spectrometric data for 2,6-Bis(1-phenylethyl)phenol.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy probe the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 2,6-Bis(1-phenylethyl)phenol is expected to display characteristic absorption bands. A broad band in the region of 3200–3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic hydroxyl group. Strong absorptions around 2850-3100 cm⁻¹ are attributable to C-H stretching vibrations of the aromatic and aliphatic parts of the molecule. Bending vibrations for aromatic C=C bonds typically appear in the 1450-1600 cm⁻¹ region. For the 2,4-isomer, characteristic IR absorption bands were identified, which are expected to be very similar for the 2,6-isomer jpionline.org.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H Stretch (Phenolic) | 3066.64 |

| C-H Stretch (Aliphatic) | 2985.66 |

| C=C Stretch (Aromatic) | 1638.67 |

| C-O Stretch (Phenolic) | 1072.22 |

| C-H Bend (Aromatic) | 724.53 |

Table 3: Characteristic IR absorption bands for the related isomer 2,4-bis(1-phenylethyl)phenol. jpionline.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the conjugated systems within the molecule. Phenolic compounds typically exhibit strong absorbance in the UV region due to π→π* electronic transitions in the benzene (B151609) ring. The substitution pattern on the phenol ring influences the exact wavelength and intensity of maximum absorbance (λmax). For related phenolic compounds, UV-Vis spectroscopy confirms absorption profiles that are key to understanding their stability and potential for photodegradation .

Mass Spectrometry for Molecular Ion Verification

Advanced Diffraction Techniques for Crystalline Structure Determination

While spectroscopic methods confirm the connectivity of atoms, diffraction techniques provide the definitive arrangement of atoms in three-dimensional space for crystalline solids.

X-ray single-crystal diffraction is the most powerful method for determining the precise solid-state structure of a molecule, providing data on bond lengths, bond angles, and torsional angles. This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern bohrium.com.

For a molecule like 2,6-Bis(1-phenylethyl)phenol, this analysis would reveal the orientation of the two 1-phenylethyl groups relative to the central phenol ring and confirm the presence of any intramolecular hydrogen bonding between the phenolic proton and the π-systems of the side chains. Although single-crystal X-ray diffraction has been used to confirm the structures of numerous analogous compounds, including derivatives of pyranoquinoline and other complex heterocycles bohrium.com, specific crystallographic data for 2,6-Bis(1-phenylethyl)phenol is not prominently available in the reviewed literature. The successful application of this technique to closely related structures underscores its importance for unambiguous structural assignment in this class of compounds researchgate.net.

Theoretical and Computational Investigations

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data. These methods allow for the calculation of molecular properties that can be difficult to measure experimentally. For phenolic compounds, DFT is used to predict optimized geometries, electronic structures, and redox potentials .

Computational studies on analogous phenolic antioxidants have been used to calculate HOMO-LUMO energy gaps to predict antioxidant activity and to model reaction mechanisms like radical scavenging . Molecular dynamics simulations can also be employed to understand how these molecules interact with other materials, such as polymer matrices or biological membranes . Such theoretical investigations provide valuable insights into the structure-activity relationships of compounds like 2,6-Bis(1-phenylethyl)phenol and its derivatives science.govscience.gov.

Density Functional Theory (DFT) Studies on Electronic Structure and Vibrational Spectra

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and vibrational properties of phenolic compounds. researchgate.netresearchgate.net For a molecule like 2,6-Bis(1-phenylethyl)phenol, DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be instrumental in elucidating several key aspects.

Electronic Structure: DFT studies on substituted phenols reveal that the nature and position of substituents significantly influence the electron distribution within the molecule. researchgate.net The two 1-phenylethyl groups in 2,6-Bis(1-phenylethyl)phenol, being electron-donating, would be expected to increase the electron density on the aromatic ring. This, in turn, would affect the molecule's reactivity, particularly the properties of the phenolic hydroxyl group. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this context. In related phenolic systems, the HOMO is often localized on the phenol ring and the oxygen atom, while the LUMO is typically distributed over the aromatic system. The energy gap between HOMO and LUMO, a key parameter obtainable from DFT calculations, provides insights into the chemical reactivity and kinetic stability of the molecule.

Vibrational Spectra: Theoretical vibrational analysis via DFT allows for the prediction and assignment of infrared (IR) and Raman spectral bands. For 2,6-Bis(1-phenylethyl)phenol, characteristic vibrational modes would include the O-H stretching frequency of the hydroxyl group, which would be sensitive to intramolecular interactions, as well as various C-H and C-C stretching and bending modes of the phenyl and phenylethyl groups. Computational studies on similar molecules have shown good correlation between calculated and experimental vibrational frequencies, aiding in the structural confirmation of the compound. researchgate.net

A hypothetical data table for DFT-calculated properties might look as follows:

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 1.5 D |

| O-H Stretching Freq. | ~3600 cm⁻¹ |

Hartree-Fock and MP2 Methodologies in Molecular Orbital Analysis

Hartree-Fock (HF) Theory: As a fundamental ab initio method, Hartree-Fock theory provides a foundational understanding of the molecular orbital framework by approximating the many-electron wavefunction as a single Slater determinant. While it neglects electron correlation, making it less accurate for predicting absolute energies, it serves as a crucial starting point for more advanced methods. For 2,6-Bis(1-phenylethyl)phenol, an HF calculation would yield a set of molecular orbitals and their corresponding energies, offering a qualitative picture of the electronic structure.

Møller-Plesset (MP2) Perturbation Theory: The MP2 method builds upon the HF framework by incorporating electron correlation effects through second-order perturbation theory. This inclusion is vital for accurately describing the subtleties of molecular interactions and energetics. In the context of 2,6-Bis(1-phenylethyl)phenol, MP2 calculations would provide more reliable predictions of properties such as conformational energies and interaction energies compared to HF. For instance, analyzing the impact of the bulky phenylethyl groups on the phenolic ring would be more accurately captured with MP2.

A comparative table illustrating the conceptual differences could be:

| Method | Key Feature | Application to 2,6-Bis(1-phenylethyl)phenol |

| Hartree-Fock (HF) | Neglects electron correlation | Provides a basic molecular orbital picture. |

| MP2 | Includes electron correlation | Offers more accurate energetic and geometric predictions. |

Computational Approaches to Conformational Stability

The conformational landscape of 2,6-Bis(1-phenylethyl)phenol is complex due to the rotational freedom of the two 1-phenylethyl groups. Computational methods are indispensable for exploring the potential energy surface and identifying the most stable conformers.

The orientation of the phenylethyl groups relative to the phenol ring will be governed by a delicate balance of steric hindrance and weak intramolecular interactions. DFT and MP2 calculations would be employed to optimize the geometries of various possible conformers and calculate their relative energies. The most stable conformation would likely be one that minimizes the steric clash between the bulky substituents.

For example, different rotamers could be computationally modeled to determine the most energetically favorable arrangement. The results of such a study would be crucial for understanding the molecule's three-dimensional structure and how it might interact with other molecules.

An illustrative data table for a conformational analysis might include:

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| Conformer A | 60° | 0.0 (Global Minimum) |

| Conformer B | 180° | +2.5 |

| Conformer C | -60° | +2.5 |

Mechanistic Studies of Biological Activities

Antioxidant Mechanisms of Action

The antioxidant capabilities of sterically hindered phenols, including 2,6-Bis(1-phenylethyl)phenol, are attributed to their specific molecular structure. The presence of bulky substituents at the ortho positions of the phenolic hydroxyl group is key to its function.

Inhibition of Reactive Oxygen Species (ROS) FormationStudies on related phenolic compounds indicate they can inhibit the formation of reactive oxygen species (ROS), which are key mediators of cellular oxidative stress.benchchem.comA derivative, 4-isopropyl-2,6-bis(1-phenylethyl)aniline, demonstrated the ability to suppress the production of ROS in macrophage-like cells.semanticscholar.orgThe mechanism involves protecting biological systems from oxidative damage by inhibiting these reactive species.benchchem.com

Anti-Proliferative and Pro-Apoptotic Mechanisms in Cellular Models

Research using various cancer cell lines has revealed that derivatives of 2,6-Bis(1-phenylethyl)phenol can suppress tumor cell proliferation by inducing apoptosis (programmed cell death). biomolther.orgkoreascience.krresearchgate.net Studies have often utilized synthetic analogs, such as 4-methyl-2,6-bis(1-phenylethyl)phenol (B161580) (KTH-13-Me) and 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu), to investigate these mechanisms. biomolther.orgkoreamed.orgkjpp.net

Disruption of Mitochondrial Membrane Potential and Caspase Activation PathwaysA key event in the induction of apoptosis by these compounds is the disruption of mitochondrial function.benchchem.comSubstituted phenols are known to be capable of decreasing the mitochondrial membrane potential.nih.govThe compound 2,4-Bis(1-phenylethyl)phenol (B3028694), a positional isomer, has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase pathways.benchchem.com

Studies on the analog KTH-13-Me demonstrated that it induces several hallmark signs of apoptosis in C6 glioma cells, including nuclear fragmentation and chromatin condensation. koreascience.krsemanticscholar.org This process involves the activation of key executioner proteins in the apoptotic cascade. Specifically, treatment with KTH-13-Me and KTH-13-t-Bu led to the cleavage, and therefore activation, of caspase-9 (an initiator caspase) and caspase-3 (an executioner caspase). biomolther.orgkoreascience.krkoreamed.org The activation of these caspases is a critical step leading to the systematic dismantling of the cell.

Table 1: Anti-proliferative Activity of 2,6-Bis(1-phenylethyl)phenol Analogs in Cancer Cell Lines This table displays the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells.

| Compound | Cell Line | IC₅₀ Value (µM) | Source |

|---|---|---|---|

| 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me) | MDA-MB-231 (Human Breast Cancer) | 44.9 | biomolther.org |

| 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu) | C6 Glioma (Rat) | 26.2 | kjpp.net |

| 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu) | MDA-MB-231 (Human Breast Cancer) | 19.3 | kjpp.net |

| 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu) | LoVo (Human Colon Cancer) | 36.8 | kjpp.net |

| 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu) | HCT-15 (Human Colon Cancer) | 35.1 | kjpp.net |

Modulation of Apoptosis-Related Protein Expression (e.g., Bcl-2)The process of apoptosis is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins. The Bcl-2 family of proteins are central regulators of this process. Research has shown that analogs of 2,6-Bis(1-phenylethyl)phenol can shift this balance to favor cell death.

Specifically, treatment of C6 glioma cells with KTH-13-Me and KTH-13-t-Bu resulted in a decreased protein level of Bcl-2. biomolther.orgkoreascience.krkoreamed.org Bcl-2 is an anti-apoptotic protein that prevents cell death, so its downregulation promotes apoptosis. biomolther.org This modulation of apoptosis-related protein expression is a key component of the compound's anti-cancer activity.

Table 2: Effect of KTH-13-Me on Apoptosis-Related Proteins in C6 Glioma Cells This table summarizes the observed changes in key proteins involved in the apoptosis pathway following treatment with 40 µM of KTH-13-Me.

| Protein | Function | Effect of KTH-13-Me Treatment | Source |

|---|---|---|---|

| Cleaved Caspase-9 | Initiator Caspase | Increased | biomolther.orgkoreascience.kr |

| Cleaved Caspase-3 | Executioner Caspase | Increased | biomolther.orgkoreascience.kr |

| Bcl-2 | Anti-Apoptotic Protein | Decreased | biomolther.orgkoreascience.kr |

Inhibition of Cell Survival Signaling Pathways (e.g., STAT-3, Src, AKT phosphorylation)

Derivatives of 2,6-Bis(1-phenylethyl)phenol have demonstrated significant potential in disrupting critical cell survival signaling pathways that are often hyperactivated in cancer cells. Research has particularly highlighted the inhibition of phosphorylation of key proteins such as STAT-3, Src, and AKT.

A synthetic derivative, 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me), has been identified as a potent inhibitor of cancer cell survival. biomolther.orgresearchgate.netnih.gov Studies on C6 glioma cells revealed that treatment with KTH-13-Me led to a marked reduction in the phosphorylation levels of both Src and Signal Transducer and Activator of Transcription 3 (STAT3). biomolther.orgnih.gov These proteins are crucial oncogenes, and their activation is linked to the expression of anti-apoptotic proteins like Bcl-2. biomolther.org The inhibition of the Src/STAT3 pathway by KTH-13-Me is a key mechanism contributing to its anti-cancer effects. biomolther.orgnih.gov

Similarly, another analog, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu), has been shown to effectively suppress cell survival signaling. kjpp.netkoreamed.orgkoreamed.org In C6 glioma cells, KTH-13-t-Bu dose-dependently decreased the phosphorylation of STAT-3. kjpp.net Further investigation revealed that it also diminished the phosphorylation of Src and AKT, which are upstream activators of STAT-3. kjpp.netkoreamed.org The coordinated suppression of the Src/AKT/STAT3 signaling cascade underscores the compound's ability to block survival signals essential for cancer cell viability. kjpp.netkoreamed.org

Table 1: Inhibition of Cell Survival Signaling Pathways by 2,6-Bis(1-phenylethyl)phenol Derivatives

| Compound/Derivative | Target Pathway/Protein | Cell Line | Key Findings | References |

|---|---|---|---|---|

| 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me) | Src, STAT3 | C6 glioma | Diminished phosphorylation levels of both Src and STAT3. | biomolther.org, nih.gov |

Induction of Apoptotic Morphological Changes and Nuclear Fragmentation

In conjunction with the inhibition of survival signals, derivatives of 2,6-Bis(1-phenylethyl)phenol actively promote programmed cell death, or apoptosis, in cancer cells. This is evidenced by distinct morphological and biochemical changes characteristic of the apoptotic process.

Treatment of C6 glioma cells with 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me) induces several classic signs of apoptosis. biomolther.orgresearchgate.netnih.gov These include observable morphological changes, the formation of apoptotic bodies, chromatin condensation, and significant nuclear fragmentation. biomolther.orgresearchgate.netnih.gov The presence of early-apoptotic cells was further confirmed through staining with Annexin V-FITC/PI. biomolther.orgresearchgate.net

The analog 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu) also demonstrates potent pro-apoptotic activity. kjpp.netkoreamed.org It induced morphological changes in C6 glioma cells in a dose-dependent manner. kjpp.netkoreamed.org Staining with Annexin V-FITC confirmed an increase in the population of early apoptotic cells following treatment. kjpp.netkoreamed.org Furthermore, confocal microscopy analysis using DAPI staining revealed significant nuclear fragmentation, a hallmark of late-stage apoptosis. kjpp.net These findings indicate that the compound effectively triggers the apoptotic cascade in cancer cells. kjpp.netkoreamed.org

Table 2: Induction of Apoptotic Changes by 2,6-Bis(1-phenylethyl)phenol Derivatives

| Compound/Derivative | Cell Line | Observed Apoptotic Effects | References |

|---|---|---|---|

| 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me) | C6 glioma | Morphological changes, induction of apoptotic bodies, nuclear fragmentation, chromatin condensation. | biomolther.org, researchgate.net, nih.gov |

Antimicrobial and Antifungal Action Mechanisms

The antimicrobial and antifungal properties of phenolic compounds are well-documented, and analogs of 2,6-Bis(1-phenylethyl)phenol appear to follow this trend by targeting essential microbial processes.

In silico studies have provided insight into the potential antimicrobial mechanisms of these compounds. A structural isomer, Phenol (B47542), 2,4-bis(1-phenylethyl)- , was investigated for its inhibitory action against enzymes crucial for bacterial survival. nih.govsemanticscholar.org The study revealed that this isomer demonstrated an excellent binding affinity for Peptide deformylase (PDF), an essential metalloenzyme in bacteria that is required for protein maturation. nih.govsemanticscholar.org The interaction energy was calculated to be -148.115 kJ mol-1, suggesting a strong and stable binding that could inhibit the enzyme's function. semanticscholar.org This highlights a potential mechanism where these phenolic compounds can act as enzymatic inhibitors in bacteria.

The general mechanism of action for many phenolic compounds involves the disruption of microbial cell membranes and the inhibition of essential enzymes. The lipophilic nature of these compounds allows them to intercalate into the bacterial cell membrane, altering its fluidity and integrity, which can lead to the leakage of intracellular components and eventual cell death. Furthermore, a related compound, 2,4-bis(1-methyl-1-phenylethyl)-phenol (MPP), identified in the culture filtrate of Aspergillus terreus, has been shown to possess antibacterial activity. semanticscholar.org It effectively inhibited the growth of Dickeya chrysanthemi, a pathogen that causes soft rot disease in potatoes, demonstrating the potential of this structural class to disrupt pathogenic bacterial processes. semanticscholar.org

Table 3: Antimicrobial Mechanisms of 2,6-Bis(1-phenylethyl)phenol Isomers and Related Compounds

| Compound/Isomer | Target Organism/Process | Mechanism of Action | References |

|---|---|---|---|

| Phenol, 2,4-bis(1-phenylethyl)- | Bacteria (in silico) | Strong binding affinity and inhibition of Peptide deformylase (PDF). | nih.gov, semanticscholar.org |

| 2,4-bis(1-methyl-1-phenylethyl)-phenol (MPP) | Dickeya chrysanthemi | Inhibition of bacterial growth. | semanticscholar.org |

Targeting Microbial Enzymes

Anti-inflammatory Pathway Modulation

Beyond anti-cancer and antimicrobial activities, derivatives of this phenolic structure have been explored for their anti-inflammatory properties, particularly through the modulation of the NF-κB signaling pathway.

Research on 4-isopropyl-2,6-bis(1-phenylethyl)aniline (KTH-13-AD1), an aniline (B41778) derivative of the parent phenol compound, has revealed potent anti-inflammatory effects. nih.govresearchgate.netsemanticscholar.org This compound was shown to significantly suppress inflammatory responses in macrophage-like RAW264.7 cells. semanticscholar.org

The primary mechanism for this activity is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govsemanticscholar.org KTH-13-AD1 was observed to strongly diminish NF-κB-mediated luciferase reporter gene activity. researchgate.netsemanticscholar.org Mechanistically, it was found to reduce the nuclear translocation of the key NF-κB subunits p65 and p50. nih.gov By preventing these transcription factors from entering the nucleus, KTH-13-AD1 effectively blocks the expression of pro-inflammatory genes, such as iNOS and TNF-α. semanticscholar.org Further studies showed that the compound also suppressed upstream signaling components of the NF-κB pathway, including IκBα, IKKα/β, AKT, and Src, suggesting a multi-level inhibition of this critical inflammatory cascade. researchgate.netsemanticscholar.org

Table 4: Modulation of Anti-inflammatory Pathways by a 2,6-Bis(1-phenylethyl)phenol Derivative | Compound/Derivative | Target Pathway | Cell Line | Key Findings | References | | :--- | :--- | :--- | :--- | | 4-isopropyl-2,6-bis(1-phenylethyl)aniline (KTH-13-AD1) | NF-κB Signaling | RAW264.7 macrophages, HEK293 cells | Suppressed nuclear translocation of NF-κB subunits p65 and p50; inhibited upstream kinases including IKK, AKT, and Src. | nih.gov, researchgate.net, semanticscholar.org |

Structure Activity Relationship Sar Studies

Influence of Phenylethyl Substituents on Biological Activity

The two 1-phenylethyl groups at the 2- and 6-positions of the phenol (B47542) ring are fundamental to the molecule's activity. These bulky substituents provide significant steric hindrance around the phenolic hydroxyl group. This steric shield is crucial for stabilizing the phenoxy radical that forms when the phenol acts as a radical scavenger, thereby enhancing its antioxidant properties. The presence of these large groups helps prevent the radical from undergoing secondary reactions that would terminate its antioxidant capacity.

Impact of Alkyl Substitutions on the Phenolic Ring (e.g., methyl, tert-butyl, nonyl)

Modifying the phenolic ring, particularly at the 4-position (para-position), has been a key strategy in developing analogues with altered or improved pharmacological activity.

Research has shown that introducing small alkyl groups at this position can significantly influence the compound's efficacy. For instance, a novel compound, 4-isopropyl-2,6-bis(1-phenylethyl)phenol (designated KTH-13), was isolated from Cordyceps bassiana and demonstrated notable anticancer activity. semanticscholar.orgresearchgate.netnih.gov This suggests that the addition of an isopropyl group at the para-position is compatible with, and may even enhance, the cytotoxic effects against cancer cell lines. semanticscholar.orgnih.gov Similarly, the synthetic derivative 4-methyl-2,6-bis(1-phenylethyl)phenol (B161580) has been studied for its anti-proliferative activity in cancer cells.

| Compound Name | Substituent at 4-Position | Observed Biological Activity | Reference |

|---|---|---|---|

| 2,6-Bis(1-phenylethyl)phenol | -H | Baseline antioxidant and other bioactivities. | nih.gov |

| 4-Methyl-2,6-bis(1-phenylethyl)phenol | -CH₃ | Demonstrates anti-proliferative activity against cancer cells. | |

| 4-Isopropyl-2,6-bis(1-phenylethyl)phenol (KTH-13) | -CH(CH₃)₂ | Identified with anticancer activity. | semanticscholar.orgresearchgate.netnih.gov |

Positional Isomerism and its Effect on Pharmacological Efficacy

The arrangement of the 1-phenylethyl substituents on the phenolic ring significantly impacts the molecule's properties and biological function. researchgate.net The 2,6-disubstituted isomer is just one of several possible positional isomers, which also include 2,4-, 2,5-, 3,4-, 3,5-, and 2,3-bis(1-phenylethyl)phenol. nih.gov

Comparative studies between these isomers reveal clear differences in activity. For example, 2,4-bis(1-phenylethyl)phenol (B3028694) has been identified in plant extracts and marine organisms and is noted for its antioxidant, anticancer, and antimicrobial activities. The difference in the location of the second phenylethyl group—from the sterically hindered 6-position to the less hindered 4-position—alters the molecule's symmetry and the accessibility of the phenolic hydroxyl group. This change can affect the compound's radical scavenging kinetics and its ability to interact with specific biological targets. For instance, the anti-proliferative activity of 4-methyl-2,6-bis(1-phenylethyl)phenol was found to be improved compared to its 2,4-isomer parent compound. The steric hindrance in 2,6-isomers is known to stabilize the resulting phenoxy radical, a feature that is crucial for antioxidant activity.

| Compound Name | Substitution Pattern | Key Bioactivities/Properties | Reference |

|---|---|---|---|

| 2,6-Bis(1-phenylethyl)phenol | ortho, ortho' | Sterically hindered phenol, baseline for SAR studies. | nih.gov |

| 2,4-Bis(1-phenylethyl)phenol | ortho, para | Antioxidant, anticancer, antimicrobial. | |

| 2,4,6-Tris(1-phenylethyl)phenol | ortho, para, ortho' | Antibacterial, antioxidant. |

Comparative Analysis of Analogues and Derivatives to Elucidate Key Structural Features

A broader comparison with other analogues and derivatives helps to pinpoint the structural features essential for activity. This analysis includes changing the substituents at the ortho- and para-positions and even modifying the phenolic hydroxyl group itself.

A significant finding comes from the derivatization of 4-isopropyl-2,6-bis(1-phenylethyl)phenol (KTH-13). When its phenolic hydroxyl group was replaced with an amino group to create 4-isopropyl-2,6-bis(1-phenylethyl)aniline (KTH-13-AD1), the resulting analogue displayed potent anti-inflammatory properties by suppressing the NF-κB signaling pathway. semanticscholar.orgresearchgate.netnih.gov Interestingly, this aniline (B41778) derivative was also reported to have stronger anticancer activity than the original phenolic compound, highlighting that the hydroxyl group, while important for antioxidant activity, is not essential for all pharmacological effects and can be replaced to confer different or enhanced activities. semanticscholar.orgnih.gov

Comparisons can also be made with phenols bearing different bulky substituents. For instance, 2,6-di-tert-butylphenols are a well-studied class of antioxidants. The tert-butyl groups, like the 1-phenylethyl groups, provide steric hindrance that stabilizes the phenoxy radical. However, the electronic properties and the precise three-dimensional shape of the 1-phenylethyl group, with its aromatic ring, differ from the aliphatic tert-butyl group, which can lead to different interactions with biological targets. Hybrid molecules containing both isobornyl and 1-phenylethyl substituents have also been synthesized to explore novel antioxidant and membrane-protective properties. researchgate.net

This comparative approach underscores that a combination of features—including sterically hindered ortho-positions, an electron-donating group at the para-position, and the nature of the phenolic functional group itself—must be considered to understand and predict the biological efficacy of this class of compounds.

| Compound Name | Key Structural Features | Primary Biological Activity Noted | Reference |

|---|---|---|---|

| 2,6-Bis(1-phenylethyl)phenol | -OH group; two 1-phenylethyl groups at C2, C6. | Antioxidant. | nih.gov |

| 4-Isopropyl-2,6-bis(1-phenylethyl)phenol (KTH-13) | -OH group; two 1-phenylethyl groups at C2, C6; isopropyl group at C4. | Anticancer. | semanticscholar.orgresearchgate.netnih.gov |

| 4-Isopropyl-2,6-bis(1-phenylethyl)aniline (KTH-13-AD1) | -NH₂ group; two 1-phenylethyl groups at C2, C6; isopropyl group at C4. | Anti-inflammatory, stronger anticancer activity than KTH-13. | semanticscholar.orgresearchgate.netnih.gov |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | -OH group; two tert-butyl groups at C2, C6; methyl group at C4. | Widely used antioxidant, can have toxic effects. | researchgate.net |

| 2-Isobornyl-6-(1-phenylethyl)phenol | -OH group; one isobornyl group at C2; one 1-phenylethyl group at C6. | Radical scavenging, antioxidant. | researchgate.net |

Advanced Applications in Materials Science and Polymer Chemistry

Role as Stabilizers in Polymer Formulations

Hindered phenolic antioxidants are critical additives in the polymer industry, designed to protect polymeric materials from degradation during processing and end-use. The degradation process, often initiated by factors like heat, light, and mechanical stress, involves a free-radical chain reaction that leads to undesirable changes in the polymer's properties, such as discoloration, brittleness, and loss of mechanical strength. google.com Primary antioxidants, like 2,6-Bis(1-phenylethyl)phenol, function by interrupting this cycle. google.com

The primary role of 2,6-Bis(1-phenylethyl)phenol is to prevent the oxidative degradation of polymers. researchgate.net Oxidative degradation is a sequential process involving initiation, propagation, and termination. google.com Free radicals (R•) are formed initially, which then react with oxygen to create peroxy (ROO•) and alkoxy (RO•) radicals. google.com These highly reactive species propagate the degradation by abstracting hydrogen atoms from the polymer chains, creating new polymer radicals. researchgate.net

2,6-Bis(1-phenylethyl)phenol and similar sterically hindered phenols interrupt this cycle by donating a hydrogen atom from their hydroxyl group to the peroxy radicals. researchgate.net This action neutralizes the radical and forms a hydroperoxide and a resonance-stabilized phenoxy radical. The steric hindrance provided by the two 1-phenylethyl groups enhances the stability of this phenoxy radical, preventing it from initiating new degradation chains and allowing it to effectively terminate the oxidative process. researchgate.net This mechanism protects materials such as plastics and rubbers from oxidative damage.

Table 1: Polymers Stabilized by Phenolic Antioxidants

| Polymer Type | Application of Stabilizer | Reference |

| Polyethylene (B3416737) | Prevention of oxidative degradation and discoloration. | |

| Polypropylene | Used as a stabilizer to prevent degradation from heat and light. | |

| Polycarbonates | Imparts light stability for polymers processed at high temperatures. | |

| Polyamides | Provides light stability and enhances durability. | specialchem.com |

| Polyurethane | Effective for thermoplastic polyurethane and polyurethane fibers. | |

| Styrene (B11656) Copolymers | Used for stabilization in styrene homo- and copolymers. |

Polymers are often processed at high temperatures, which can initiate thermal degradation. 2,6-Bis(1-phenylethyl)phenol and its derivatives contribute significantly to the thermal stability of various polymers. guidechem.com Their ability to function at elevated temperatures makes them suitable for engineering plastics that require high-temperature processing. By inhibiting the initial radical formation caused by heat, these stabilizers help maintain the polymer's molecular weight and structural integrity, prolonging the material's service life. guidechem.com This enhanced thermal resistance is crucial for durable materials used in demanding environments.

While 2,6-Bis(1-phenylethyl)phenol itself is primarily a radical-scavenging antioxidant, its chemical structure serves as a foundation for highly effective UV stabilizers. A prominent example is 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol, a derivative where a benzotriazole (B28993) group is attached to the phenol (B47542) ring. specialchem.com This compound, known as UV-234, is a high-performance UV absorber. specialchem.com

The benzotriazole moiety is the key to its UV-absorbing properties, while the phenolic backbone with the bulky 1-phenylethyl groups ensures low volatility, high thermal stability, and good compatibility within the polymer matrix. This structure allows it to be used in polymers processed at high temperatures, such as polycarbonate, polyesters, and polyamides, protecting them from discoloration, cracking, and loss of physical properties caused by UV radiation. specialchem.com

Table 2: Properties of UV Stabilizer Derivative 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol

| Property | Value/Description | Reference |

| Chemical Name | 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol | specialchem.com |

| CAS Number | 70321-86-7 | specialchem.com |

| Function | UV light absorber and stabilizer | |

| Key Feature | Low volatility, high thermal stability (decomposition >300°C) | |

| Applications | Polycarbonate, polyesters, polyamides, thermoplastic polyurethane | specialchem.com |

Enhancement of Thermal Stability and Resistance to Degradation

Application as Polymerization Inhibitors

In certain chemical processes, particularly in the storage and transport of reactive monomers, uncontrolled polymerization must be prevented. Polymerization inhibitors are added to monomers to stop premature and spontaneous polymerization.

The same radical-scavenging ability that makes 2,6-Bis(1-phenylethyl)phenol an effective antioxidant also allows it to function as a polymerization inhibitor. Spontaneous polymerization is often initiated by free radicals formed by contaminants or exposure to heat and light. By scavenging these initiating radicals, the hindered phenol effectively quenches the polymerization reaction before it can propagate, thus ensuring the stability and shelf-life of the monomer. google.com

Catalytic Applications of 2,6-Bis(1-phenylethyl)phenol Derivatives

Beyond stabilization, derivatives of 2,6-Bis(1-phenylethyl)phenol have been developed for use as ligands in catalysis. These derivatives can be coordinated with metal centers to create highly active and specific catalysts for various polymerization reactions.

Research has shown that air-stable copper complexes supported by ligands derived from 2,6-Bis(1-phenylethyl)phenol are effective catalysts. researchgate.net Specifically, a benzotriazole phenoxide (BTP) ligand, 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol, can be reacted with copper(II) acetate (B1210297) to form a monomeric copper complex. researchgate.net This complex has demonstrated the ability to catalyze the ring-opening polymerization of lactide (LA), a monomer used to produce polylactic acid (PLLA), a biodegradable polyester. researchgate.net These catalysts can operate in a "living" or "immortal" fashion, which allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.net

Furthermore, iron(II) and cobalt(II) complexes synthesized with bis(imino)pyridine ligands containing 1-phenylethyl groups have shown high activity as precatalysts for ethylene (B1197577) polymerization, even at elevated temperatures. nih.gov These catalysts can produce high molecular weight, linear polyethylene, with their performance influenced by the steric bulk of the substituents on the ligand framework. nih.gov

Table 3: Catalytic Applications of 2,6-Bis(1-phenylethyl)phenol Derivatives

| Catalyst System | Ligand Derivative | Metal | Polymerization Type | Resulting Polymer | Reference |

| Copper Complex | 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol | Copper (Cu) | Ring-Opening Polymerization of Lactide | Polylactic Acid (PLLA) | researchgate.net |

| Iron/Cobalt Complexes | 6-arylimino-2-(2-(1-phenylethyl)naphthalen-1-yl)iminopyridine | Iron (Fe), Cobalt (Co) | Ethylene Polymerization | Linear Polyethylene (PE) | nih.gov |

| Aluminum Complexes | 2,2′-methylene-bis(4,6-di(1-methyl-1-phenylethyl)phenol) | Aluminum (Al) | Ring-Opening Polymerization of l-lactide | Poly(l-lactide) | researchgate.net |

Design of Ligands for Metal Complexes in Polymerization Catalysis

The structural framework of 2,6-disubstituted phenols, including those with bulky 1-phenylethyl groups, serves as a versatile platform for designing sophisticated ligands for metal complexes used in polymerization catalysis. The phenol moiety itself can be incorporated into larger, multi-dentate ligand systems that coordinate with a metal center, such as iron (Fe), cobalt (Co), lithium (Li), or sodium (Na), to form active precatalysts. mdpi.comnih.govacs.org

A key design strategy involves the synthesis of bis(imino)pyridine ligands. mdpi.comnih.gov For instance, derivatives containing the 1-phenylethyl group have been synthesized by reacting 2,6-diacetylpyridine (B75352) with amines like 2-(1-phenylethyl)-1-naphthalenamine. mdpi.comnih.gov This reaction yields bis(imino)pyridine ligands which then react with metal salts (e.g., FeCl₂·4H₂O or CoCl₂·6H₂O) to form the final metal complexes. mdpi.comnih.gov These complexes, featuring a central pyridine (B92270) ring flanked by two imino groups bearing bulky substituents, have demonstrated high efficacy in ethylene polymerization. mdpi.comnih.gov

Influence of Ligand Steric Bulk on Catalytic Performance

The steric bulk imparted by the 1-phenylethyl substituents on the ligand framework has a profound influence on the performance of the resulting polymerization catalyst. This steric hindrance directly affects the catalyst's activity, thermal stability, and the properties of the polymer produced. mdpi.comnih.gov

Generally, increasing the steric hindrance of the ligands can enhance the thermal stability of the catalyst. mdpi.com For instance, iron and cobalt complexes with bulky benzhydryl-substituted ligands have been shown to maintain high catalytic activities at elevated temperatures up to 80°C. researchgate.net However, this increased stability can sometimes come at the cost of decreased catalytic activity. mdpi.com The catalytic activity is a result of a balance between both electronic effects and steric effects of the ligands. mdpi.comnih.gov

A significant effect of ligand steric bulk is observed in the molecular weight of the resulting polymers. Bulkier substituents on the ligand are favored for producing polyethylenes with higher molecular weights. mdpi.comnih.gov For example, in ethylene polymerization using a series of cobalt complexes, the molecular weight of the polyethylene produced decreased in the order Co3 > Co5 > Co2 > Co1 > Co4, an order influenced by the steric properties of the ligands. nih.gov Similarly, with iron precatalysts, a complex with bulky 2,6-diisopropylphenyl groups (Fe3) produced polyethylene with a molecular weight of 297 kg mol⁻¹, significantly higher than complexes with smaller substituents. mdpi.comnih.gov

| Precatalyst | Co-catalyst | Activity (x 10⁶ g(PE) mol⁻¹ h⁻¹) | Polymer Molecular Weight (kg mol⁻¹) | Polydispersity Index (Mw/Mn) |

| Fe1 | MMAO | 16.7 | 10.6 | 1.63 |

| Fe2 | MMAO | 16.7 | 17.1 | 1.48 |

| Fe3 | MMAO | 8.81 | 297 | 1.38 |

| Fe4 | MMAO | 17.0 | 8.91 | 1.55 |

| Fe5 | MMAO | 12.5 | 21.4 | 1.69 |

| Co1 | MMAO | 9.87 | 13.9 | 2.14 |

| Co2 | MMAO | 8.32 | 18.2 | 2.35 |

| Co3 | MMAO | 6.25 | 25.6 | 2.41 |

| Co4 | MMAO | 10.9 | 10.1 | 2.26 |

| Co5 | MMAO | 7.55 | 20.3 | 2.08 |

| Data sourced from a study on 6-arylimino-2-(2-(1-phenylethyl)naphthalen-1-yl)-iminopyridylmetal complexes, where the specific ligands (and thus steric environments) for each numbered catalyst vary. mdpi.comnih.gov |

Intermediate in Chemical Synthesis

Precursor for Surfactant Production

2,6-Bis(1-phenylethyl)phenol is a component of styrenated phenols, which serve as key intermediates in the production of non-ionic surfactants. cphi-online.com Commercial "Tristyrenated Phenol" (TSP) is often a reaction mass that includes 2,6-bis(1-phenylethyl)phenol (distyrenated phenol) and 2,4,6-tris(1-phenylethyl)phenol. cphi-online.com

These phenolic intermediates are converted into surfactants primarily through ethoxylation. google.com In this process, the phenolic hydroxyl group reacts with ethylene oxide (OE) to form a polyoxyethylene chain. The length of this hydrophilic chain can be controlled to fine-tune the properties of the final surfactant. Propoxylation is another modification method. The resulting ethoxylated or ethoxy-propoxylated bis- and tris(1-phenylethyl)phenols are versatile non-ionic surfactants used as emulsifiers, particularly in agricultural formulations. cphi-online.com

Examples of surfactants derived from these precursors include:

Bis(1-phenylethyl)phenol ethoxylated with 5 OE units google.com

Bis(1-phenylethyl)phenol ethoxylated with 10 OE units google.com

Tris(1-phenylethyl)phenol ethoxylated with 16 OE units google.com

Tris(1-phenylethyl)phenol ethoxylated with 25 OE units google.com

The bulky, hydrophobic 1-phenylethyl groups provide a significant non-polar character, which is balanced by the polar polyether chain, making these molecules effective at reducing surface tension.

Natural Occurrence and Biotransformation Studies

Isolation from Natural Sources

While 2,6-Bis(1-phenylethyl)phenol itself is not widely reported as a natural product, structurally similar compounds have been isolated from various natural sources, particularly fungi and plant extracts.

Research into endophytic fungi has led to the identification of related phenolic compounds. For instance, studies on Colletotrichum gloeosporioides and Fusarium solani have revealed the presence of Phenol (B47542), 2,4-bis(1-phenylethyl)-. scialert.net Another related compound, 4-isopropyl-2,6-bis(1-phenylethyl)phenol, has been isolated from the butanol fraction of Cordyceps bassiana. researchgate.netnih.gov Further investigation into derivatives of these naturally occurring phenols has been spurred by their potential biological activities. researchgate.netresearchgate.net For example, 4-methyl-2,6-bis(1-phenylethyl)phenol (B161580), a synthetic analog of the compound from Cordyceps bassiana, has been a subject of study. researchgate.net

The following table provides a summary of naturally occurring and synthetically derived phenolic compounds related to 2,6-Bis(1-phenylethyl)phenol.

| Compound Name | Natural Source/Origin | Reference |

| Phenol, 2,4-bis(1-phenylethyl)- | Endophytic fungi (Colletotrichum gloeosporioides, Fusarium solani) | scialert.net |

| 4-Isopropyl-2,6-bis(1-phenylethyl)phenol | Cordyceps bassiana (fungus) | researchgate.netnih.gov |

| 4-Methyl-2,6-bis(1-phenylethyl)phenol | Synthetic derivative | researchgate.net |

| 2,4-bis(1-phenylethyl)-phenol | Plant extracts (Clerodendrum thomsoniae) | researchgate.net |

Identification in Lignin-Derived Hydrothermal Byproducts

The compound 2,4-bis(1-phenylethyl)-phenol has been identified as a byproduct of the hydrothermal carbonization (HTC) of sugarcane bagasse. plos.orgnih.gov Lignin (B12514952), a major component of plant biomass, is rich in aromatic structures and, when subjected to processes like hydrothermal liquefaction (HTL), can be broken down into a variety of phenolic compounds. researchgate.netqut.edu.auetaflorence.it

Hydrothermal liquefaction is a promising technology for converting lignin into valuable chemicals, including bio-oils rich in phenolics. researchgate.netqut.edu.autandfonline.com The composition of these bio-oils can vary depending on the reaction conditions, such as temperature and the presence of catalysts. chalmers.se Studies have shown that increasing the temperature during HTC of bagasse can lead to the disappearance of some phenolic compounds while others, like 2,4-bis(1-phenylethyl)-phenol, remain. plos.org

The table below details the identification of a related compound in the byproducts of biomass processing.

| Compound Identified | Source Material | Process | Key Finding | Reference |

| 2,4-bis(1-phenylethyl)-phenol | Sugarcane Bagasse | Hydrothermal Carbonization (HTC) at 300°C | Observed among the phenolic byproducts. | plos.orgnih.gov |

Metabolic Pathways and Biotransformation of Related Phenolic Compounds

The biotransformation of phenolic compounds is a critical area of study for understanding their environmental fate and biological effects. While specific metabolic pathways for 2,6-Bis(1-phenylethyl)phenol are not extensively documented, the metabolism of related alkylphenols and styrenated phenols provides valuable insights.

In general, the metabolism of alkylphenols in organisms can proceed through hydroxylation of the alkyl chain, a reaction often catalyzed by cytochrome P450 monooxygenase enzymes. aku.edu.tr This initial step is considered Phase I of the metabolic pathway. aku.edu.tr Following hydroxylation, the resulting compounds can undergo further conjugation, such as glucuronidation. aku.edu.tr

The bacterial catabolism of alkylphenols is also a significant area of research, particularly in the context of lignin valorization. bohrium.comnih.govfrontiersin.org Bacteria, such as those from the genus Rhodococcus, have been shown to degrade alkylphenols via a meta-cleavage pathway. bohrium.comnih.govfrontiersin.org This process is crucial for the biorefinement of lignin-derived monomers. bohrium.com

Styrene (B11656), a structural component of styrenated phenols, undergoes metabolic activation to form various metabolites. nih.gov The primary pathway involves the epoxidation of the vinyl group to styrene-7,8-oxide. acs.orgnih.gov Another metabolic route is the aromatic hydroxylation of styrene, leading to the formation of vinylphenols, such as 2-vinylphenol, 3-vinylphenol, and 4-vinylphenol. nih.govacs.orgnih.gov These vinylphenols can be further metabolized. nih.gov

The biotransformation of phenolic acids, another class of related compounds, involves several key pathways, including decarboxylation, reduction, and hydrolysis. mdpi.com These transformations are often mediated by microbial enzymes and play a significant role in the secondary metabolism of plants and microbial degradation processes. mdpi.com

The table below summarizes the key metabolic pathways for related phenolic compounds.

| Compound Class | Key Metabolic Pathway | Mediating Enzymes/Organisms | Significance | Reference(s) |

| Alkylphenols | Hydroxylation, Glucuronidation | Cytochrome P450, ß-glucuronidase | Phase I and II metabolism in organisms. | aku.edu.tr |

| Alkylphenols | Meta-cleavage Pathway | Rhodococcus species | Bacterial degradation of lignin-derived compounds. | bohrium.comnih.govfrontiersin.org |

| Styrene | Epoxidation, Aromatic Hydroxylation | Cytochrome P450 | Formation of styrene oxide and vinylphenols. | nih.govacs.orgnih.gov |

| Phenolic Acids | Decarboxylation, Reduction, Hydrolysis | Microbial enzymes | Plant secondary metabolism and microbial degradation. | mdpi.com |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 2,6-Bis(1-phenylethyl)phenol in complex mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are standard methods. For example, GC-MS can resolve phenolic derivatives in ethyl acetate extracts by retention time and molecular ion peaks, as demonstrated in studies isolating 2,4-bis(1-phenylethyl)-phenol (a structural analog) from Clerodendrum thomsoniae . NMR (¹H and ¹³C) is critical for confirming stereochemistry and substituent positions, especially when differentiating between ortho- and para-substituted isomers.

Q. What safety precautions should be taken when handling 2,6-Bis(1-phenylethyl)phenol in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Work under a fume hood to avoid inhalation of vapors, as phenolic compounds may cause respiratory irritation . Store the compound in sealed containers away from oxidizers and high temperatures to prevent decomposition.

Q. How can researchers design a cytotoxicity assay to evaluate 2,6-Bis(1-phenylethyl)phenol against cancer cell lines?

- Methodological Answer : Use the MTT or resazurin assay with adherent cancer cell lines (e.g., MCF-7 or HeLa). Prepare serial dilutions of the compound in DMSO (≤0.1% final concentration to avoid solvent toxicity). Include positive controls (e.g., doxorubicin) and negative controls (DMSO-only). Incubate for 48–72 hours, measure viability via absorbance/fluorescence, and calculate IC50 using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How does the cytotoxic activity of 2,6-Bis(1-phenylethyl)phenol compare to its structural analogs, and what methodologies elucidate structure-activity relationships (SAR)?

- Methodological Answer : Compare IC50 values across analogs like 4-methyl and 4-isopropyl derivatives using standardized assays. For SAR, employ computational tools (e.g., molecular docking to predict binding affinity to apoptosis-related proteins like Bcl-2) and synthesize analogs with modified alkyl/aryl groups. Studies on Cordyceps-derived 4-isopropyl-2,6-bis(1-phenylethyl)phenol show enhanced apoptosis induction via caspase-3 activation, suggesting bulky substituents enhance activity .

Q. What experimental strategies can resolve contradictions in reported IC50 values for 2,6-Bis(1-phenylethyl)phenol across studies?

- Methodological Answer : Standardize assay conditions:

- Cell line selection : Use authenticated lines (e.g., ATCC-certified MCF-7).

- Compound purity : Verify via HPLC (≥95% purity).

- Culture conditions : Control serum concentration (e.g., 10% FBS) and passage number.

Discrepancies may arise from differences in solvent carriers, incubation times, or metabolic interference .

Q. How does 2,6-Bis(1-phenylethyl)phenol behave under high-temperature conditions, and what decomposition products form?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with GC-MS can identify degradation products. For instance, hydrothermal carbonization (HTC) at 300°C generates 2,4-bis(1-phenylethyl)phenol as a stable byproduct, while lower temperatures (250°C) yield methoxy-phenols. Monitor reaction kinetics using Arrhenius plots to predict stability in industrial or environmental contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.